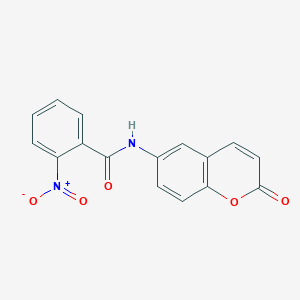

2-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. It is a yellow crystalline solid with a molecular formula of C17H10N2O5 and a molecular weight of 330.27 g/mol. This compound is also known as NOC-18 and is used as a nitric oxide donor in various biochemical and physiological studies.

Mecanismo De Acción

NOC-18 releases nitric oxide upon hydrolysis in aqueous solutions. The released nitric oxide then activates the soluble guanylate cyclase enzyme, which converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which regulates various physiological processes such as smooth muscle relaxation, platelet aggregation, and gene expression.

Biochemical and Physiological Effects:

The use of NOC-18 has shown various biochemical and physiological effects in scientific studies. It has been shown to induce vasodilation, reduce blood pressure, inhibit platelet aggregation, and modulate immune response. NOC-18 has also been used to study the effects of nitric oxide on neurotransmission, particularly in the central nervous system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of NOC-18 as a nitric oxide donor has several advantages in laboratory experiments. It provides a controlled and reproducible source of nitric oxide, which can be used to investigate the effects of nitric oxide on various physiological processes. However, the use of NOC-18 also has some limitations, such as the need for specialized equipment to measure nitric oxide release and the potential for nonspecific effects on cellular processes.

Direcciones Futuras

The use of NOC-18 as a nitric oxide donor has opened up several avenues for future research. Some of the future directions include the investigation of the effects of NOC-18 on different physiological processes, the development of new nitric oxide donors with improved properties, and the potential therapeutic applications of nitric oxide donors in various diseases such as hypertension, stroke, and cancer.

In conclusion, 2-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that has gained interest in the scientific community due to its potential applications as a nitric oxide donor. Its synthesis method has been optimized to obtain high yields, and it has been used in various scientific studies to investigate the effects of nitric oxide on various physiological processes. The use of NOC-18 has several advantages in laboratory experiments, but it also has some limitations. Future research in this area could lead to the development of new therapeutic agents for various diseases.

Métodos De Síntesis

The synthesis of 2-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves the reaction of 2-hydroxybenzaldehyde with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonium acetate and acetic anhydride to yield the final compound. This method has been described in various scientific articles and has been optimized to obtain high yields of the product.

Aplicaciones Científicas De Investigación

2-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide has been used as a nitric oxide donor in various scientific studies. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response. NOC-18 is used to study the effects of nitric oxide on these processes and to investigate the potential therapeutic applications of nitric oxide donors.

Propiedades

IUPAC Name |

2-nitro-N-(2-oxochromen-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O5/c19-15-8-5-10-9-11(6-7-14(10)23-15)17-16(20)12-3-1-2-4-13(12)18(21)22/h1-9H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUSFBFRBAAJOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24789179 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5823753.png)

![4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B5823774.png)

![2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5823780.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-ethylthiourea](/img/structure/B5823802.png)

![ethyl 5-(1-azepanylcarbonyl)-2-[(4-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5823803.png)

![N-[4-(dimethylamino)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5823811.png)

![8-methoxy-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5823815.png)

![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5823860.png)

![5-[2-(4-chlorophenoxy)ethyl]-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5823864.png)